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molecular formula C9H14F3NO2 B1626273 Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate CAS No. 902494-31-9

Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate

Cat. No. B1626273
M. Wt: 225.21 g/mol
InChI Key: GHEKGGDYVHWSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536187B2

Procedure details

Tert-butyl 1-(trifluoromethyl)cyclopropylcarbamate (4.08 g, 18.3 mmol) was suspended in 1 N HCl(aq) (150 mL) and stirred at reflux for 3.5 h. The solution was concentrated in vacuo and the residue was triturated with acetone. The filtrate was collected, concentrated, and the residue triturated with diethyl ether to afford 2.67 g (91%) of 1-(trifluoromethyl)cyclopropylamine hydrochloride as a white solid.
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1([NH:6]C(=O)OC(C)(C)C)[CH2:5][CH2:4]1.[ClH:16]>>[ClH:16].[F:1][C:2]([F:15])([F:14])[C:3]1([NH2:6])[CH2:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
FC(C1(CC1)NC(OC(C)(C)C)=O)(F)F
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 h
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with acetone
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C1(CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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